4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine
Description
Structural Classification of 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine
The compound’s structure comprises a pyrimidine ring system with three distinct substituents:
- Chlorine atom at position 4 : This electronegative group enhances the ring’s electrophilicity, facilitating nucleophilic substitution reactions.
- Phenylsulfanylmethyl group at position 2 : The thioether (-S-CH₂-) linkage introduces steric bulk and modulates electronic properties through sulfur’s lone pairs, influencing binding interactions in biological systems.
- Unsubstituted positions (1, 3, 5, and 6) : These sites offer opportunities for further functionalization, such as alkylation or cross-coupling reactions.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₁H₉ClN₂S |
| Molecular weight | 236.72 g/mol |
| Hybridization of sulfur | sp³ (thioether linkage) |
| Bond angles (C-S-C) | ~100° (distorted tetrahedral) |
| Tautomeric potential | Limited due to fixed substituents |
The planar pyrimidine ring and substituent arrangement enable π-π stacking interactions with aromatic biological targets, as observed in HIV-1 reverse transcriptase inhibition studies.
Historical Development of Pyrimidine Sulfanyl Derivatives
The synthesis of pyrimidine thioethers emerged in the late 20th century alongside growing interest in sulfur-containing heterocycles. Key milestones include:
- 1980s–1990s : Development of one-pot condensation methods using thiourea and aldehydes to construct pyrimidine-thioether scaffolds.
- 1998 : Nugent et al. reported pyrimidine thioethers as potent inhibitors of HIV-1 reverse transcriptase, with IC₅₀ values as low as 66 nM against mutant strains.
- 2020s : Expansion into neuropharmacology, with derivatives like 5c and 5f demonstrating antidepressant and anxiolytic activities through GABA-A receptor modulation.
Early synthetic routes relied on nucleophilic displacement of chloropyrimidines with thiols, but modern approaches employ transition-metal catalysis for regioselective thioether formation. For example, Kambe et al. optimized the reaction of ethyl cyanoacetate with thiourea and aldehydes to yield 2-thioxo-tetrahydropyrimidine precursors.
Significance in Heterocyclic Chemistry Research
This compound serves as a versatile building block in three key areas:
Drug Discovery :
Materials Science :
Chemical Biology :
Mechanistic Insights :
- In HIV inhibition, the thioether’s sulfur atom coordinates with Mg²⁺ ions in the reverse transcriptase active site, while the pyrimidine ring mimics natural nucleotides.
- For antifungal applications, derivatives disrupt ergosterol biosynthesis via cytochrome P450 inhibition, as demonstrated in Candida albicans assays.
Properties
IUPAC Name |
4-chloro-2-(phenylsulfanylmethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZGNKUNRVSHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-methyl-4-hydroxypyrimidine
- Reagents: Phosphorus oxychloride (POCl₃) and an organic base such as triethylamine or pyridine.
- Conditions: The reaction is typically carried out by mixing 2-methyl-4-hydroxypyrimidine with excess POCl₃ and organic base at 25–100°C for 2–5 hours.
- Work-up: After reaction completion, excess POCl₃ is removed under reduced pressure, and the mixture is quenched with ice water, followed by extraction with an organic solvent like ethyl acetate.
- Yields and Purity: Purities >98% and yields ranging from 78% to 92% have been reported depending on the organic base used (triethylamine, diisopropylethylamine, N,N-dimethylaniline, pyridine, etc.).
| Organic Base Used | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triethylamine | 25 | 2 | 88.98 | >98 |
| Diisopropylethylamine | 45 | 5 | 91.55 | >98 |
| N,N-Dimethylaniline | 85 | 4 | 85.56 | >98 |
| Pyridine | 100 | 3 | 77.86 | >98 |
Table 1: Chlorination of 2-methyl-4-hydroxypyrimidine to 4-chloro-2-methylpyrimidine using various organic bases.
Introduction of the Phenylsulfanyl Methyl Group
The phenylsulfanyl methyl substituent at the 2-position can be introduced by nucleophilic substitution or coupling reactions involving thiol or sulfanyl reagents.
Thiomethylation via Nucleophilic Substitution
- Starting material: 4-chloro-2-(chloromethyl)pyrimidine or 4-chloro-2-methylpyrimidine derivatives.
- Reagents: Thiophenol (benzenethiol) or phenylsulfanyl nucleophiles.
- Conditions: Reaction typically occurs under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO, at moderate temperatures (room temperature to 80°C).
- Outcome: The nucleophilic sulfur attacks the electrophilic carbon adjacent to the pyrimidine, forming the phenylsulfanyl methyl substituent.
Alternative Approach: Benzoylation and Sulfoxidation
- Benzoylation of pyrimidine thioate derivatives followed by sulfoxidation has been reported to modify pyrimidine sulfanyl groups, which could be adapted for phenylsulfanyl methyl derivatives.
- This method involves refluxing pyrimidine derivatives with benzoyl chloride in pyridine, followed by oxidation with hydrogen peroxide in acetic acid to yield sulfonyl derivatives.
Representative Synthetic Procedure (Hypothetical)
Based on analogous methods, a plausible synthesis of 4-chloro-2-[(phenylsulfanyl)methyl]pyrimidine could be:
- Synthesis of 4-chloro-2-(chloromethyl)pyrimidine:
- Chlorination of 2-(hydroxymethyl)pyrimidine with POCl₃ and triethylamine at 25–80°C for 2–4 hours.
- Nucleophilic substitution:
- React 4-chloro-2-(chloromethyl)pyrimidine with thiophenol in the presence of K₂CO₃ in DMF at 50–70°C for 6–12 hours.
- Purification:
- Extract with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-methyl-4-hydroxypyrimidine + POCl₃ + Organic Base | 25–100°C, 2–5 h | 4-chloro-2-methylpyrimidine | 78–92 | Base choice affects yield |
| 2 | 4-chloro-2-(chloromethyl)pyrimidine + Thiophenol + Base | 50–70°C, 6–12 h | This compound | Variable | Requires optimization |
Analytical and Purification Notes
- Purity assessment: Typically performed by gas chromatography (GC) or high-performance liquid chromatography (HPLC), with purities >98% achievable.
- Structural confirmation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular weight and substitution patterns.
- Environmental considerations: Using POCl₃ requires careful handling due to toxicity; quenching with ice water and extraction minimizes environmental impact.
Research Findings and Optimization Insights
- The choice of organic base in chlorination significantly influences yield and purity.
- Reaction temperature and time must be optimized to balance conversion and minimize by-products.
- The nucleophilic substitution step's efficiency depends on the solvent and base, with polar aprotic solvents and mild bases preferred to maintain selectivity.
- Sulfur nucleophiles such as thiophenol provide good nucleophilicity for substitution but require controlled conditions to avoid side reactions.
- Green chemistry approaches are being explored to reduce toxic reagents and waste.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like potassium carbonate in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chloro group.
Oxidation: Sulfoxides or sulfones derived from the phenylsulfanyl group.
Reduction: Dechlorinated or modified phenylsulfanyl derivatives.
Scientific Research Applications
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and phenylsulfanyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Variations at the Pyrimidine Core
Methylsulfanyl vs. Phenylsulfanylmethyl Groups
- 4-Chloro-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (): Replacing the phenylsulfanylmethyl group with a methylsulfanyl group simplifies the structure but reduces steric bulk. Lower molecular weight (C₇H₅ClN₂S₂ vs. C₁₁H₉ClN₂S₂) decreases lipophilicity (logP: ~2.1 vs. ~3.5). Retains reactivity at C4 for further functionalization .
4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine () :
Halogen and Sulfonyl Modifications
- 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (): Fluorine substitution increases metabolic stability and electronegativity. Amino group (C2) enables hydrogen bonding, contrasting with the phenylsulfanylmethyl group’s hydrophobic effects .
- 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (): Sulfonyl group enhances polarity and oxidative stability.
Physicochemical and Spectroscopic Properties
Biological Activity
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrimidine class, which is known for its diverse biological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C10H9ClN2S
- Molecular Weight: 224.71 g/mol
- IUPAC Name: this compound
Structural Features
The presence of a chlorine atom at the 4-position and a phenylsulfanyl group at the 2-position contributes to its unique reactivity and biological activity. The sulfur atom in the phenylsulfanyl group can participate in various interactions with biological macromolecules, enhancing the compound's potential as a therapeutic agent.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit varying degrees of antimicrobial activity. In studies involving related compounds, it was noted that certain derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative bacteria and fungi like Candida albicans .
| Compound | Activity Against S. aureus | Activity Against B. subtilis | Activity Against C. albicans |
|---|---|---|---|
| This compound | Moderate (growth inhibition zones 14–18 mm) | Moderate (growth inhibition zones 14–18 mm) | No activity |
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes relevant to various diseases. For example, some studies indicate that pyrimidine derivatives can act as inhibitors of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism . The selectivity and potency of these inhibitors are critical for their therapeutic applications.
Cytotoxicity Studies
Cytotoxicity assays have shown that certain derivatives exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. For instance, compounds based on similar structures have been reported to have low cytotoxicity against non-cancerous cells, indicating a favorable therapeutic index .
The biological activity of this compound may involve several mechanisms:
- Enzyme Binding: The compound may bind to active sites of enzymes, inhibiting their function.
- Receptor Modulation: It may interact with specific receptors, altering their signaling pathways.
- Interference with Nucleic Acids: Some pyrimidine derivatives are known to interfere with nucleic acid synthesis, which can be leveraged for anticancer strategies.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activity of pyrimidine derivatives, including those similar to this compound.
- Synthesis and Antimicrobial Evaluation:
- Cytotoxicity Profiling:
- Enzyme Inhibition Studies:
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators if vapor exposure is anticipated .
- Containment : Perform reactions in a fume hood or glovebox when generating toxic intermediates (e.g., thiol byproducts) .
- Waste Management : Segregate halogenated organic waste and dispose via licensed hazardous waste facilities to avoid environmental contamination .
Q. What spectroscopic techniques are recommended for characterizing this compound’s structure and purity?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm substituent positioning and dihedral angles (e.g., pyrimidine vs. phenyl ring alignment, as seen in similar compounds with dihedral angles ~64°) .
- NMR : Use - and -NMR to verify sulfanyl-methyl (-SCH-) and chloro group integration. For example, the methylene proton signal typically appears at δ 4.2–4.5 ppm .
- HPLC-MS : Monitor purity (>98%) and detect trace impurities using reverse-phase C18 columns with ESI+ ionization .
Q. How can synthetic routes to this compound be optimized for yield and scalability?
- Methodological Answer :
- Reagent Selection : Use thionyl chloride (SOCl) in CHCl for chlorination steps, as demonstrated in analogous pyrimidine syntheses (yield: 75–85%) .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce side reactions during sulfanyl group introduction .
- Statistical Design : Apply factorial design (e.g., 2 methods) to test variables like temperature, stoichiometry, and catalyst loading, minimizing experimental runs while maximizing data robustness .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Reaction Path Search : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states, identifying low-energy pathways for functionalization (e.g., Suzuki coupling at the 4-chloro position) .
- Docking Studies : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize compounds with binding energies < -8.0 kcal/mol and favorable hydrophobic interactions .
- ADMET Prediction : Employ tools like SwissADME to predict solubility (LogP < 3), metabolic stability, and blood-brain barrier penetration for drug development candidates .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, ATP concentrations) to eliminate variability. For example, IC discrepancies in kinase inhibition may arise from differing assay temperatures (25°C vs. 37°C) .
- Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers and adjust for batch effects .
- Mechanistic Studies : Use CRISPR-edited cell models to confirm target specificity and rule off-target effects .
Q. How does the sulfanyl-methyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Profiling : Conduct competition experiments between the chloro and sulfanyl groups using nucleophiles (e.g., NaN). Monitor reaction progress via -NMR to determine regioselectivity .
- DFT Analysis : Calculate Fukui indices to map electrophilic/nucleophilic sites. The 4-chloro position typically shows higher electrophilicity (F > 0.1) compared to the sulfanyl-methyl group .
- Leaving Group Evaluation : Compare activation energies for Cl vs. SPh displacement using Arrhenius plots. Chloro substitution is generally favored due to lower steric hindrance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
